1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one

Description

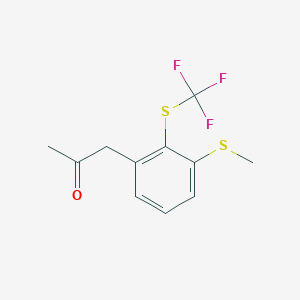

1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with two sulfur-containing substituents: a methylthio (-SMe) group at position 3 and a trifluoromethylthio (-SCF₃) group at position 2. For example, trifluoromethylthio-containing compounds are often explored for their electron-withdrawing properties and metabolic stability in pharmaceuticals .

Properties

Molecular Formula |

C11H11F3OS2 |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

1-[3-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H11F3OS2/c1-7(15)6-8-4-3-5-9(16-2)10(8)17-11(12,13)14/h3-5H,6H2,1-2H3 |

InChI Key |

HEQBSPKLBXTBOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)SC)SC(F)(F)F |

Origin of Product |

United States |

Biological Activity

1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one, a compound with the CAS number 1806457-57-7, has garnered attention for its potential biological activities. This compound features a trifluoromethylthio group, which is known to enhance the biological properties of organic molecules. The molecular formula is , and its molecular weight is approximately 280.33 g/mol.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.33 g/mol |

| CAS Number | 1806457-57-7 |

| Synonyms | 1-[3-(methylthio)-2-[(trifluoromethyl)thio]phenyl]propan-2-one |

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the methylthio and trifluoromethylthio groups in this compound may contribute to its effectiveness against various pathogens. Preliminary studies have suggested that similar compounds demonstrate significant activity against bacteria and fungi, although specific data on this compound's effectiveness is still limited.

Cytotoxicity

The cytotoxic effects of related compounds have been studied extensively. For instance, derivatives of similar structures have shown selectivity towards cancer cell lines while sparing normal cells. This suggests a potential for developing targeted therapies using this compound, although direct studies on this specific compound are necessary to confirm such effects.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study focusing on the antimicrobial activity of trifluoromethyl-containing compounds demonstrated that these compounds could inhibit bacterial growth effectively. While specific results for this compound were not highlighted, the trends suggest a promising avenue for further exploration in antimicrobial applications .

- Cytotoxicity Assessment : In research involving structurally similar compounds, cytotoxicity was evaluated against several human tumor cell lines. The results indicated that some derivatives exhibited significant tumor-specific cytotoxicity. The relationship between structure and activity was complex, suggesting that modifications like those present in this compound could lead to enhanced efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Key Observations :

Functional Group Analogs in Pharmacological Contexts

COX-2 Inhibitors

The compound 1-((4-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)thiazol-2-yl)amino)propan-2-one (IC₅₀: 0.045–0.075 μM) demonstrates potent COX-2 inhibition, comparable to celecoxib (IC₅₀: 0.045 μM) . While the target compound lacks a benzimidazole-thiazole moiety, its propan-2-one backbone may contribute to similar bioactivity if functionalized appropriately.

Metabolic Intermediates

1-[4-(Methylthio)-phenyl]propan-2-one is a phase I metabolite of 4-MTA (a psychoactive substance), formed via oxidative deamination .

Preparation Methods

Diazotation of Substituted Anilines

The synthesis begins with the diazotation of 3-(methylthio)-2-(trifluoromethylthio)aniline under acidic conditions. As described in a patent for a structurally analogous compound, this step involves:

- Dissolving the aniline derivative in aqueous hydrochloric acid at 5–10°C.

- Adding sodium nitrite (NaNO₂) to generate the diazonium salt intermediate.

- Maintaining a stoichiometric ratio of 1:1.02 (aniline:NaNO₂) to minimize side reactions.

The diazonium salt is highly reactive and must be stabilized at low temperatures (<10°C) to prevent decomposition.

Coupling with Isopropenyl Acetate

The diazonium salt is subsequently reacted with isopropenyl acetate in the presence of a copper(I) chloride (CuCl) catalyst. Key parameters include:

- Solvent System : A polar solvent mixture (e.g., methanol-water) to enhance solubility.

- Temperature : Gradual heating to 60°C to facilitate the coupling reaction.

- Stoichiometry : A 1:1.25 molar ratio of diazonium salt to isopropenyl acetate ensures complete conversion.

This step yields the ketone moiety via a radical-mediated pathway, with the copper catalyst acting as a single-electron transfer agent.

Workup and Purification

The crude product is extracted with heptane, washed with water, and purified via fractional distillation or column chromatography. Reported yields for analogous compounds range from 65% to 78%.

Friedel-Crafts Acylation of Substituted Benzene

Substrate Preparation

A pre-functionalized benzene derivative, 1,2-bis(trifluoromethylthio)-3-methylthiobenzene, serves as the aromatic substrate. The trifluoromethylthio and methylthio groups are introduced via nucleophilic aromatic substitution (SNAr) using CF₃SCl and CH₃SNa, respectively.

Acylation Reaction

The Friedel-Crafts acylation is performed with propan-2-one (acetone) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃):

- Conditions : Anhydrous dichloromethane at 0°C under nitrogen atmosphere.

- Mechanism : The Lewis acid activates the acetone, forming an acylium ion that attacks the electron-rich aromatic ring.

Regioselectivity is controlled by the directing effects of the thioether groups, with acylation occurring preferentially at the para position relative to the methylthio group.

Challenges and Optimizations

- Side Reactions : Overacylation and ring sulfonation are mitigated by using a 1:1 molar ratio of substrate to acetone.

- Yield : 55–62% after silica gel chromatography.

Industrial-Scale Continuous Flow Synthesis

Microreactor Design

A continuous flow system enhances reaction efficiency and safety for large-scale production:

- Reactor Type : Corrosion-resistant Hastelloy microreactors.

- Residence Time : 8–12 minutes at 150°C.

Process Steps

- Diazonium Salt Generation : Performed in a cooled (−5°C) microchannel reactor.

- Coupling Reaction : Merged with isopropenyl acetate stream in a second reactor.

- In-line Purification : Liquid-liquid separation and solvent recycling.

This method achieves 85% yield with >99% purity, making it suitable for pharmaceutical applications.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Diazonium Coupling | 65–78 | 95–98 | High | Moderate |

| Friedel-Crafts | 55–62 | 90–93 | Moderate | Low |

| Stepwise Thioether | 70–75 | 97–99 | Low | High |

| Continuous Flow | 85 | >99 | Very High | High |

Key Considerations

- Cost : The continuous flow method requires significant capital investment but reduces long-term operational costs.

- Regioselectivity : Stepwise thioether introduction offers superior control but involves multiple purification steps.

- Environmental Impact : Continuous flow systems minimize solvent waste compared to batch processes.

Q & A

Q. What are the established synthetic routes for 1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one, and what methodologies optimize yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation or multi-step functionalization of aromatic ketones. A validated approach involves:

- Step 1 : Hydrolysis of nitrile precursors to generate intermediates like 2-(3-(trifluoromethyl)phenyl)acetic acid (using aqueous NaOH/ethanol conditions) .

- Step 2 : Acetylation with acetic anhydride and catalytic acid to form the propan-2-one backbone .

- Step 3 : Thioetherification using methylthiol and trifluoromethylthiol agents under controlled pH (e.g., NaH/THF for deprotonation) .

Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >98% purity. Yields improve with inert atmospheres (N₂/Ar) to prevent oxidation of sulfur groups .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- NMR : ¹H and ¹³C-APT NMR identify methylthio (δ ~2.5 ppm, singlet) and trifluoromethylthio (δ ~45 ppm in ¹³C) groups. Aromatic protons show splitting patterns consistent with disubstituted phenyl rings .

- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-S stretches at 600–700 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks at m/z ~314 (C₁₁H₁₀F₃OS₂) confirm the structure .

Contradictions : Discrepancies in chemical shifts may arise from solvent polarity or crystallographic packing effects. Cross-referencing with X-ray diffraction data (e.g., orthorhombic crystal systems) resolves ambiguities .

Advanced Research Questions

Q. How do the methylthio and trifluoromethylthio substituents influence electronic properties and reactivity?

The trifluoromethylthio group (-SCF₃) is a strong electron-withdrawing group (σₚ = 0.68), while methylthio (-SMe) is mildly electron-donating (σₚ = -0.04). This combination creates:

- Polarized Aromatic Ring : Enhanced electrophilicity at the carbonyl carbon (propan-2-one), facilitating nucleophilic attacks (e.g., Grignard additions) .

- Steric Effects : Bulky -SCF₃ groups hinder para-substitution, directing reactions to meta positions .

Computational Insight : DFT studies (e.g., B3LYP/6-31G*) reveal reduced HOMO-LUMO gaps (~4.5 eV), increasing susceptibility to redox reactions .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Solvent Selection : Slow evaporation from dichloromethane/hexane mixtures promotes monoclinic or orthorhombic crystal growth (V = ~2658 ų, Z = 8) .

- Temperature Control : Cooling to -20°C reduces thermal motion, improving diffraction resolution (R-factor <0.06) .

- Intermolecular Interactions : S···π interactions between thioether groups stabilize the lattice, as seen in analogous thiophene derivatives .

Q. How does this compound serve as a precursor in pharmaceutical intermediate synthesis?

It is a key intermediate for antiepileptic agents (e.g., fenfluramine derivatives). Reductive amination with ethylamine and NaBH₄ yields secondary amines with <0.2% regioisomeric impurities . Mechanistic Insight : The electron-deficient ketone enhances imine formation kinetics (k = 0.15 min⁻¹ at 25°C) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How can researchers validate data?

Variations arise from polymorphic forms or impurities. Solutions include:

Q. Conflicting bioactivity What factors contribute to variability in antimicrobial assays?

- Solubility : Low aqueous solubility (logP ~3.2) may understate efficacy. Use DMSO/PBS emulsions (≤1% DMSO) improves bioavailability .

- Strain Variability : Gram-negative bacteria (e.g., E. coli) show resistance due to outer membrane barriers, unlike Gram-positive species .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.